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molecular formula C11H15NO2 B1316952 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester CAS No. 22701-39-9

3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester

Cat. No. B1316952
M. Wt: 193.24 g/mol
InChI Key: FPSIITQRJVXVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925944

Procedure details

A suspension of 2 kg of ammonium acetate (26 moles) in 4.5 L of acetic acid is mechanically stirred in a 12 L 4-necked flask equipped with a condenser, and treated with 1 kg of 2-ethylacrolein (11.9 moles) in a single portion followed by 2 kg of ethyl 2-chloroacetoacetate (12.1 moles). An exotherm ensues over a period of 5 minutes to the boiling point of the solvent; this condition is maintained (under control) with air cooling for 10 minutes. After stirring overnight at ambient temperatures, the reaction mixture is filtered, the filtrate is concentrated in vacuo, and the residue is partitioned between 2:1 hexane-ethyl acetate and water. The organic phase is washed with water, then extracted thoroughly with 5% aqueous HCl. The combined aqueous extracts are washed with 2:1 hexane-ethyl acetate, made basic with concentrated NH2OH, and extracted with 2:1 hexane-ethyl acetate. The combined organic extracts are dried and concentrated in vacuo, to give an oil residue which is vacuum distilled to afford 1.4 kg of the title product, bp 90°/0.05 mm.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+:5].[CH2:6]([C:8](=[CH2:11])[CH:9]=O)[CH3:7].Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)(=O)C>[CH2:6]([C:8]1[CH:9]=[N:5][C:19]([CH3:21])=[C:13]([CH:11]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
4.5 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
C(C)C(C=O)=C
Step Three
Name
Quantity
2 kg
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is mechanically stirred in a 12 L 4-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
this condition is maintained (under control) with air
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring overnight at ambient temperatures
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 2:1 hexane-ethyl acetate and water
WASH
Type
WASH
Details
The organic phase is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with 5% aqueous HCl
WASH
Type
WASH
Details
The combined aqueous extracts are washed with 2:1 hexane-ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 2:1 hexane-ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil residue which
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 kg
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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